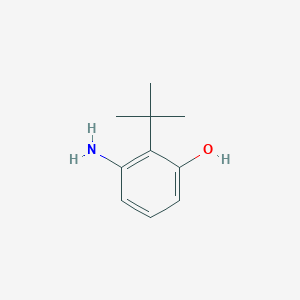

3-Amino-2-tert-butylphenol

Description

Significance of Aminophenols in Organic Synthesis and Materials Science

Aminophenols are foundational molecules in organic chemistry, serving as crucial precursors in a multitude of synthetic pathways. researchgate.net Their chemical reactivity, which involves reactions of the amino group, the hydroxyl group, and the aromatic ring, allows for the construction of complex molecular architectures. researchgate.netchemcess.com A prominent example is the industrial synthesis of paracetamol, where 4-aminophenol (B1666318) serves as the final intermediate. wikipedia.org Beyond pharmaceuticals, aminophenols are instrumental in the dye industry for producing a wide range of colors, including azo dyes and metal-complex dyes. wikipedia.orgkajay-remedies.com The close proximity of the functional groups in 2-aminophenol (B121084) makes it a key precursor for synthesizing heterocyclic compounds like benzoxazoles, which have applications as inflammation inhibitors. chemcess.comwikipedia.org

In the realm of materials science, the properties of aminophenols are harnessed for various applications. Both 2-aminophenol and 4-aminophenol are effective reducing agents, leading to their use as developers in black-and-white photography under trade names like Ortol and Rodinal. wikipedia.orgwikipedia.org Their ability to form protective films and scavenge reactive species also makes them effective corrosion inhibitors for metal surfaces. kajay-remedies.com Furthermore, research has explored the use of aminophenol isomers in creating high-performance materials, such as modifying reduced graphene oxide hydrogels to enhance their capacitive performance for energy storage applications. researchgate.net While 2- and 4-aminophenol are readily oxidized, 3-aminophenol (B1664112) is comparatively stable in air, which influences its specific applications, such as being an intermediate for certain tuberculostatic agents and a stabilizer for chlorine-containing thermoplastics. researchgate.netchemcess.com

Contextualizing Tert-butyl Substituents in Phenolic Compounds

The introduction of a tert-butyl group—(CH₃)₃C—to a phenolic compound significantly alters its physical and chemical properties. nih.gov The tert-butyl group is a large, sterically bulky alkyl substituent that influences the molecule's structure and reactivity. nih.govvinatiorganics.com This steric hindrance can reduce the reactivity of the phenol (B47542), particularly in reactions that require reagents to approach the aromatic ring closely. nih.gov For example, 2-tert-butylphenol (B146161) is a key intermediate in the industrial production of 2,6-di-tert-butylphenol, a widely used antioxidant. wikipedia.org

In addition to steric effects, the tert-butyl group is electron-donating via the inductive effect. This increases the electron density on the aromatic ring and the hydroxyl group, which can stabilize the compound. nih.gov This electronic effect is particularly important in the context of antioxidants. The tert-butyl group helps to stabilize the phenoxy radical that forms during antioxidant activity, thereby increasing the compound's effectiveness in preventing oxidation. nih.gov This property is exploited in numerous commercial antioxidants and stabilizers used in plastics, adhesives, and lubricants. nih.govvinatiorganics.com The positioning of the tert-butyl group (ortho, para, or meta to the hydroxyl group) further refines these properties, leading to a range of specialized applications. vinatiorganics.com

| Compound Name | Chemical Formula | Position of Tert-butyl Group(s) | Key Properties | Primary Uses |

|---|---|---|---|---|

| Ortho Tertiary Butyl Phenol (OTBP) / 2-Tert-butylphenol | C₁₀H₁₄O | ortho | Colorless liquid, aromatic odor. vinatiorganics.com | Raw material for synthetic resins, adhesives, coatings, and antioxidants. vinatiorganics.comwikipedia.org |

| Para Tertiary Butyl Phenol (PTBP) / 4-Tert-butylphenol (B1678320) | C₁₀H₁₄O | para | Colorless solid, phenolic odor. vinatiorganics.com | Production of epoxy resins, polycarbonate resins, and curing agents. vinatiorganics.com |

| 2,4-Di-Tert-butylphenol (2,4-DTBP) | C₁₄H₂₂O | ortho, para | White crystalline solid. vinatiorganics.com | Antioxidant in the plastics and rubber industries. vinatiorganics.com Found as a natural product with potent bioactivities. nih.gov |

| 2,6-Di-Tert-butylphenol (2,6-DTBP) | C₁₄H₂₂O | ortho, ortho' | Colorless to light yellow solid. vinatiorganics.com | Antioxidant and stabilizer in plastics, adhesives, and paints. vinatiorganics.com |

| 2,4,6-Tri-Tert-butylphenol (2,4,6-TTBP) | C₁₈H₃₀O | ortho, para, ortho' | White solid, strongly sterically hindered. wikipedia.org | Readily oxidizes to a stable phenoxy radical, used in synthesis. wikipedia.org |

Scope and Research Focus on 3-Amino-2-tert-butylphenol and Related Analogs

The specific compound this compound combines the functional features of an aminophenol with the steric and electronic influence of a tert-butyl group positioned ortho to the hydroxyl group and meta to the amino group. While this particular isomer has not been the subject of extensive, dedicated research literature compared to other substituted aminophenols, its structure suggests potential areas of scientific inquiry. Research on closely related analogs provides a framework for understanding its potential applications and chemical behavior.

Studies on related amino-tert-butylphenols focus on their utility as intermediates and specialized reagents. For instance, 2-Amino-4-tert-butylphenol (B71990) is used as a reactant to prepare hydrophobic organocatalysts and intermediates for anion-selective sensors. sigmaaldrich.com This suggests that this compound could similarly serve as a building block for synthesizing complex molecules, such as ligands for metal catalysis or functional organic materials. The steric bulk of the tert-butyl group adjacent to the hydroxyl function could direct the regioselectivity of reactions, making it a potentially valuable synthetic tool.

Research into more complex analogs, such as 3-amino-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinones, highlights the synthesis of novel compounds with potential biological activity. researchgate.net Although this article strictly excludes detailed discussion of such activities, the synthetic routes developed for these complex molecules—often involving reactions of the amino group under mild conditions—demonstrate a clear research trajectory for aminophenol derivatives. researchgate.net The focus remains on leveraging the unique electronic and steric environment of the substituted aminophenol core to build novel chemical entities.

| Compound Name | CAS Number | Molecular Formula | Reported Research Focus / Application |

|---|---|---|---|

| This compound | Not readily available | C₁₀H₁₅NO | Limited specific research; potential inferred from analogs. |

| 2-Amino-3-tert-butylphenol | 120834-93-1 | C₁₀H₁₅NO | Listed as a chemical compound for research. nih.gov |

| 2-Amino-4-tert-butylphenol | 1199-46-8 | C₁₀H₁₅NO | Reactant for preparing organocatalysts and intermediates for chemical sensors. sigmaaldrich.com |

| 2-Amino-4,6-di-tert-butylphenol | 1643-39-6 | C₁₄H₂₃NO | Chemical synthesis intermediate. sigmaaldrich.com |

| 3-Amino-2,6-di-tert-butylphenol | 400629-10-9 | C₁₄H₂₃NO | Subject of scholarly publications, indicating research interest. epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-tert-butylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNYYSJRMVXLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=C1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3 Amino 2 Tert Butylphenol Structures

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 3-Amino-2-tert-butylphenol is largely dictated by the interplay of its electron-donating amino and hydroxyl groups and the sterically hindering tert-butyl group. mdpi.com These substituents influence the electron density of the aromatic ring, directing the course of electrophilic and nucleophilic substitution reactions.

Reactions Involving Phenolic Hydroxyl Groups

The phenolic hydroxyl group in this compound is a key site for various chemical transformations. Its reactivity is influenced by the presence of the bulky tert-butyl group, which can provide steric hindrance and affect reaction rates. mdpi.com

One of the fundamental reactions of the phenolic hydroxyl group is etherification , where it is converted to an ether (-OR) group. ambeed.com This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.

Another significant reaction is tert-butyloxycarbonylation , a protection strategy for the hydroxyl group. cdnsciencepub.com This reaction is often carried out using di-tert-butyl dicarbonate (B1257347) under phase transfer conditions, resulting in high yields. cdnsciencepub.com The steric hindrance from ortho substituents can decrease the reaction rate. cdnsciencepub.com For instance, the presence of a tert-butyl group in the ortho position significantly slows down the reaction compared to a methyl group. cdnsciencepub.com

The phenolic hydroxyl group also plays a crucial role in nitration reactions . Studies have shown that tert-butyl nitrite (B80452) can act as a chemoselective nitrating agent for phenols, proceeding through the formation of an O-nitrosyl intermediate before C-nitration. nih.gov The hydroxyl group is essential for this reaction, as aromatic ethers are unreactive under the same conditions. nih.gov The regiochemistry of the nitration is strongly directed by the hydroxyl group, even in the presence of other substituents like alkoxy groups. nih.gov

The reactivity of the phenolic O-H group is also evident in its interaction with radicals. For example, tert-butoxy (B1229062) radicals, generated from the photodecomposition of di-tert-butyl peroxide, react efficiently with phenols to produce phenoxy radicals. iaea.org The rate of this reaction is, however, slower in polar solvents due to hydrogen bonding, which reduces the reactivity of the phenolic O-H group. iaea.org

| Reaction Type | Reagent | Key Observation |

| Etherification | Alkyl halide + Base | Formation of an ether (-OR) group. |

| tert-Butyloxycarbonylation | Di-tert-butyl dicarbonate | Protection of the hydroxyl group. |

| Nitration | tert-Butyl nitrite | Chemoselective mononitration via an O-nitrosyl intermediate. nih.gov |

| Radical Reaction | tert-Butoxy radicals | Formation of phenoxy radicals. iaea.org |

Reactivity of Aromatic Amino Groups

The amino group in this compound is a versatile functional group that readily undergoes various reactions, including N-tert-butyloxycarbonylation and reactions with electrophiles. The nucleophilicity of the amino group is a key factor in these transformations.

N-tert-butyloxycarbonylation (N-Boc protection) is a common method to protect the amino group during multi-step syntheses. organic-chemistry.org This reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.org Interestingly, in compounds containing both a phenolic hydroxyl and an amino group, such as p-aminophenol, selectivity can be achieved. In the absence of a base, N-tert-butyloxycarbonylation is favored, while in the presence of sodium hydroxide, the reaction occurs primarily at the oxygen due to the higher nucleophilicity of the phenolate (B1203915) ion. cdnsciencepub.com

The amino group also participates in nucleophilic substitution reactions . For instance, novel 3-amino-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinones have been synthesized by reacting 3-chloro-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinone with various amines. researchgate.net This demonstrates the ability of the amino group to displace a leaving group on an electrophilic substrate.

Furthermore, the amino group can be acylated. The reaction of 2-acetamino-3-chloro-5-tert-butyl-1,4-benzoquinone with sodium diethylmalonate in ethanol (B145695) results in the formation of an indolequinone, showcasing a sequence of nucleophilic displacement and subsequent cyclization. escholarship.org

| Reaction Type | Reagent | Key Observation |

| N-tert-butyloxycarbonylation | Di-tert-butyl dicarbonate | Protection of the amino group. organic-chemistry.org |

| Nucleophilic Substitution | Electrophilic substrate with leaving group | Displacement of the leaving group by the amino group. researchgate.net |

| Acylation and Cyclization | Acylating agent followed by intramolecular reaction | Formation of heterocyclic structures. escholarship.org |

Oxidation and Reduction Pathways

The redox chemistry of this compound is characterized by the formation of quinone derivatives through oxidation and the regioselective reduction of substituted precursors to obtain the parent compound.

Formation of Quinone Derivatives through Oxidation

The oxidation of aminophenols can lead to the formation of quinone-imines or quinones. nih.govrsc.org In the case of this compound, the presence of both an amino and a hydroxyl group on the aromatic ring makes it susceptible to oxidation. The oxidation of 2-aminophenol (B121084) itself, catalyzed by certain organocatalysts in the presence of molecular oxygen, can yield 2-aminophenoxazine-3-one. rsc.org This suggests that the amino and hydroxyl groups can participate in a concerted oxidation and condensation process.

The oxidation of related phenolic compounds, such as 3,5-di-tert-butylcatechol, with molecular oxygen can be catalyzed to form the corresponding o-quinone. rsc.org This highlights the general susceptibility of hindered phenols to oxidation to form quinone structures. nih.gov Quinones are known to be reactive species and can undergo further reactions, such as Michael additions with nucleophiles. nih.gov The oxidation of phenols can be catalyzed by various enzymes, metal ions, and even molecular oxygen. nih.gov

| Oxidizing Agent/Catalyst | Potential Product | Significance |

| Molecular Oxygen + Organocatalyst | 2-Aminophenoxazine-3-one (from 2-aminophenol) rsc.org | Demonstrates oxidative cyclization. |

| Molecular Oxygen + Catalyst | o-Quinone (from catechols) rsc.org | General pathway for hindered phenols. |

| Enzymes, Metal Ions | Quinones nih.gov | Broad range of potential oxidizing conditions. |

Regioselective Reduction of Substituted Precursors

The synthesis of this compound often involves the reduction of a nitro-substituted precursor. A common synthetic route to aminophenols is the reduction of nitrophenols. For the synthesis of 5-Amino-2-tert-butylphenol, a related isomer, the reduction of 2,4-di-tert-butyl-5-nitrophenol (B1387553) using ammonium (B1175870) formate (B1220265) in the presence of a palladium on activated carbon catalyst is a documented method. This type of catalytic transfer hydrogenation is a mild and efficient way to achieve the reduction of a nitro group to an amino group without affecting other functional groups on the aromatic ring. The regioselectivity of this reduction is determined by the initial placement of the nitro group on the phenol ring.

| Precursor | Reducing Agent/Catalyst | Product | Significance |

| Nitro-substituted tert-butylphenol | Ammonium formate / Pd/C | Amino-tert-butylphenol | A standard and regioselective method for introducing the amino group. |

Formation of Schiff Bases and Related Imines

The amino group of this compound can react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). sapub.orgpreprints.org This condensation reaction is a fundamental transformation in organic chemistry and is often catalyzed by an acid or a base. nih.gov

The formation of Schiff bases from aminophenols is a well-established process. nih.gov For example, new Schiff base derivatives have been synthesized from the reaction of various aminophenols with 1,3-bis(dimethylamino)-trimethinium salts in the presence of triethylamine. nih.gov The reaction proceeds through a nucleophilic attack of the amino group on the trimethinium salt, followed by elimination. nih.gov

The structure of the resulting Schiff base can be influenced by the substituents on both the aminophenol and the aldehyde or ketone. The presence of the tert-butyl group in this compound can provide steric hindrance that may affect the rate of formation and the stability of the resulting imine. The phenolic hydroxyl group can also play a role, potentially forming intramolecular hydrogen bonds with the imine nitrogen, which can influence the compound's conformation and reactivity. preprints.org Schiff bases derived from aminophenols are also important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. preprints.orgrsc.org

| Reactant | Conditions | Product | Key Features |

| Aldehyd or Ketone | Acid or Base Catalyst | Schiff Base (Imine) | Formation of a C=N double bond. sapub.org |

| 1,3-bis(dimethylamino)-trimethinium salts | Triethylamine | Schiff Base Derivative | Efficient route to novel Schiff bases. nih.gov |

Intramolecular Hydrogen Bonding in Schiff Base Derivatives

A key structural feature of Schiff bases derived from ortho-hydroxyaryl aldehydes and aminophenols is the presence of intramolecular hydrogen bonding. nih.govrsc.org In the case of Schiff bases formed from this compound and salicylaldehyde (B1680747) derivatives, a hydrogen bond can form between the phenolic hydroxyl group and the nitrogen atom of the imine group (O-H···N).

This intramolecular hydrogen bond plays a crucial role in the stability and conformation of the molecule. nih.govmdpi.com It leads to the formation of a quasi-aromatic six-membered ring, which significantly influences the electronic and spectral properties of the compound. The strength of this hydrogen bond can be affected by the nature and position of substituents on the aromatic rings. nih.gov

The existence of the O-H···N intramolecular hydrogen bond facilitates a phenomenon known as proton transfer, leading to tautomerism between the enol-imine and keto-amine forms. nih.gov The equilibrium between these two tautomers can be influenced by factors such as solvent polarity and temperature. nih.gov This tautomerism is a key factor in the solvatochromism often observed in these compounds. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics and geometry of these intramolecular hydrogen bonds. nih.govmdpi.com These studies help in understanding the relative stabilities of different conformers and the dynamics of proton transfer. The presence and strength of the intramolecular hydrogen bond can be experimentally verified using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov For example, the chemical shift of the phenolic proton in the ¹H NMR spectrum can provide evidence for hydrogen bonding. researchgate.net

Acylation and Alkylation Reactions on Amino and Hydroxyl Centers

N-Acylation for Modified Chemical and Biological Properties

The amino group of this compound can undergo N-acylation reactions to produce amide derivatives. This transformation is significant as it can modify the chemical and biological properties of the parent molecule. google.com N-acylation is a common strategy in medicinal chemistry to alter factors such as solubility, stability, and receptor binding affinity.

The acylation can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. google.com For instance, the reaction of an aminophenol with an acylating agent can lead to the formation of N-acyl amino alcohols. google.com

A study on the N-tert-butoxycarbonylation (N-Boc protection) of various amines, a specific type of N-acylation, highlights a simple and eco-friendly protocol using di-tert-butyl dicarbonate in a water-acetone mixture without a catalyst. nih.gov This method provides the corresponding N-Boc protected amines in excellent yields and short reaction times. nih.gov

Selective N-acylation of aminophenols can be challenging due to the presence of the reactive hydroxyl group. However, methods have been developed to achieve selective acylation of the amino group. google.com

Alkylation of Phenolic Hydroxyl Groups

The phenolic hydroxyl group of this compound can be alkylated to form ether derivatives. This modification can be used to protect the hydroxyl group during other synthetic transformations or to introduce specific functionalities.

A common method for the selective O-alkylation of aminophenols involves a three-step process: protection of the amino group, alkylation of the phenolic hydroxyl, and subsequent deprotection of the amino group. researchgate.net One approach utilizes benzaldehyde (B42025) to protect the amino group by forming a Schiff base. researchgate.net The subsequent alkylation of the hydroxyl group can be carried out using an alkyl halide in the presence of a base. Finally, hydrolysis of the imine restores the amino group. researchgate.net

The choice of alkylating agent and reaction conditions can influence the yield of the O-alkylated product. Primary alkyl halides generally provide good to excellent yields, while secondary alkyl halides may result in lower yields. researchgate.net

Table 2: Selective O-Alkylation of Aminophenols

| Aminophenol | Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Benzyl bromide | 2-(Benzyloxy)aniline | 95 | researchgate.net |

| 4-Aminophenol (B1666318) | Benzyl bromide | 4-(Benzyloxy)aniline | 98 | researchgate.net |

Regioselective Tert-butylation of Phenols

The introduction of a tert-butyl group onto a phenol ring is a significant reaction in industrial chemistry, often used to synthesize antioxidants and other valuable chemicals. wikipedia.org The tert-butylation of phenols can be achieved using reagents like isobutene or tert-butyl alcohol in the presence of an acid catalyst. wikipedia.orgpsu.edu

The position of the incoming tert-butyl group is influenced by both kinetic and thermodynamic factors. psu.edu Generally, ortho-alkylation is kinetically favored, while para-alkylation leads to the thermodynamically more stable product. psu.edu For instance, in the tert-butylation of phenol, 2-tert-butylphenol (B146161) is the kinetically favored product, whereas 4-tert-butylphenol (B1678320) is the thermodynamically preferred product. psu.edu

Studies on the tert-butylation of meta-substituted phenols have shown that the alkylation typically occurs at the less sterically hindered position(s) ortho to the hydroxyl group. chemrxiv.org For example, the tert-butylation of 3-ethylphenol (B1664133) and 3-tert-butylphenol (B181075) yields the corresponding 2-tert-butylated products in good yields. chemrxiv.org

The use of different catalysts, such as zeolites or phosphorus pentoxide, can influence the selectivity and efficiency of the reaction. psu.edugoogle.com For example, Hβ zeolite has been studied as a catalyst for the alkylation of phenol with tert-butyl alcohol. psu.edu

Polymerization Reactions

This compound can serve as a monomer in polymerization reactions, leading to the formation of functional polymers. The presence of both an amino and a hydroxyl group allows for various polymerization pathways.

Electrochemical or chemical oxidative polymerization of 2-amino-4-tert-butylphenol (B71990) has been reported to produce poly(2-amino-4-tert-butylphenol). sigmaaldrich.com This type of polymer can exhibit interesting electrochemical and optical properties.

While specific studies on the polymerization of this compound are not extensively detailed in the provided context, the reactivity of the amino group suggests its potential use in the synthesis of polymers through reactions like polycondensation. For example, amino acids can be polymerized with aldehydes and isocyanides in a Ugi four-component reaction (U-4CR) to form complex polypeptides. researchgate.net

Additionally, polymers can be synthesized from tert-butylphenol derivatives through other mechanisms. For instance, poly-tert-butylphenoldisulfide is a polymer formed from 4-tert-butylphenol and sulfur chloride. chemicalbook.com

The incorporation of the this compound moiety into a polymer backbone could impart specific properties to the resulting material, such as thermal stability, redox activity, or the ability to form metal complexes. Further research in this area could lead to the development of new functional materials.

Chemical and Electrochemical Oxidative Polymerization of Aminotert-butylphenols

The reactivity of aminophenols in oxidative polymerization is highly dependent on the substitution pattern of the amino and hydroxyl groups on the aromatic ring, as well as the nature and position of other substituents. These factors influence the electronic and steric environment of the molecule, which in turn dictates the feasibility of forming polymeric chains through oxidative coupling reactions.

Applications in Advanced Materials Science and Catalysis

Role as Synthetic Intermediates in Organic Synthesis

Aminophenols are versatile intermediates used in the synthesis of a wide array of chemical products. researchgate.net The presence of reactive amino and hydroxyl groups allows for a variety of chemical transformations. chemcess.com

Precursors for Fragrances and Flavors

Intermediates for Agrochemicals

Aminophenols are known precursors in the synthesis of pesticides, including herbicides and fungicides. taylorandfrancis.com The biological activity of many agrochemicals is derived from their specific molecular structures, and aminophenols provide a useful scaffold for building these complex molecules. mdpi.com For instance, the reduction of nitrophenols is a common method to produce aminophenols, which are then used as building blocks for various agrochemicals. taylorandfrancis.com Although direct evidence for the use of 3-Amino-2-tert-butylphenol in agrochemical synthesis is not found in the available literature, its structural motifs are present in some active compounds.

Components in Polymer Stabilizers and Antioxidants

Phenolic compounds, particularly those with bulky substituents like a tert-butyl group, are widely recognized for their antioxidant properties. nih.govwikipedia.org These compounds can act as radical scavengers, preventing the oxidative degradation of polymers. nih.gov The tert-butyl group enhances the stability and solubility of the phenol (B47542) in non-polar environments like plastics and oils. nih.gov While research specifically detailing the performance of this compound as a polymer stabilizer is scarce, related compounds such as 4-amino-2,6-di-tert-butylphenol are known to be important intermediates for hindered phenolic antioxidants. guidechem.com The antioxidant activity of aminophenols is attributed to the electron-donating nature of the amino group, which facilitates the donation of a hydrogen atom from the hydroxyl group to terminate free radical chain reactions. researchgate.net

Below is a table of common tert-butylated phenolic antioxidants and their applications.

| Antioxidant Name | Common Applications |

| Butylated hydroxytoluene (BHT) | Food, cosmetics, pharmaceuticals, rubber, plastics |

| 2,6-di-tert-butylphenol | Fuel, lubricants, polymers |

| 2,4,6-tri-tert-butylphenol | Stabilizers, free-radical scavengers in fuels and lubricants |

This table showcases examples of related compounds and their functions, as specific data for this compound is not available.

Ligand Design in Coordination Chemistry and Catalysis

The amino and hydroxyl groups of this compound make it a potential bidentate ligand for coordinating with metal ions. The design of ligands is crucial in developing catalysts with high activity and selectivity.

Ancillary Ligands in Transition Metal Complexes (e.g., Rhenium(I) complexes)

Aminophenol-based ligands have been utilized in the synthesis of transition metal complexes, including those of Rhenium(I). These complexes are of interest for their photophysical and catalytic properties. The electronic properties of the ligand, such as its electron-donating or withdrawing ability, can significantly influence the properties of the resulting metal complex. While there are no specific studies found on Rhenium(I) complexes with this compound, research on related aminophenol ligands demonstrates their utility in this area.

Chiral Aminophenolate Ligands for Asymmetric Catalysis

Chiral ligands are essential for enantioselective catalysis, a key technology in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com Amino acids and their derivatives are often used to introduce chirality into ligands. rsc.org Aminophenolate ligands can be made chiral, and their metal complexes can serve as catalysts for asymmetric reactions. vt.edumdpi.com Although the synthesis and application of chiral ligands derived specifically from this compound have not been reported, the general principles of using amino acid-derived bisphenolate ligands in palladium-catalyzed C-C coupling reactions highlight the potential of this class of compounds. rsc.org

The following table lists some transition metals used with aminophenol-related ligands in catalysis.

| Transition Metal | Type of Catalysis |

| Palladium | C-C coupling reactions |

| Gold | Hydroamination |

| Rhodium | Asymmetric transfer hydrogenation |

This table illustrates the catalytic applications of related aminophenol ligands, as specific data for this compound is not available.

Organocatalytic Applications, including Asymmetric Aldol Reactions

No specific studies detailing the use of this compound as an organocatalyst for asymmetric aldol reactions were identified.

Development of Sensing Materials

Derivatives as Selective Receptors in Anion Sensitive Membrane Sensors

Biomedical and Pharmacological Research Applications Excluding Clinical Trial Data

Mechanistic Insights into Drug Synthesis and Potentiation

Aminophenol derivatives are crucial building blocks in the synthesis of complex pharmaceutical agents. Their utility stems from the reactivity of the amino and hydroxyl groups, which can be selectively targeted to form amide, ether, or ester linkages, constructing the core scaffolds of therapeutic molecules.

Role as Key Intermediates in Pharmaceutical Synthesis (e.g., Ivacaftor)

While the compound 3-Amino-2-tert-butylphenol is a member of the aminophenol class, it is important for scientific accuracy to note that the prominent pharmaceutical example, Ivacaftor (VX-770), utilizes a structural isomer, 5-amino-2,4-di-tert-butylphenol , as its key intermediate. nih.govgoogleapis.comgoogle.com The synthesis of Ivacaftor serves as an excellent illustration of the vital role that substituted aminophenols play in the construction of modern therapeutics.

Ivacaftor, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, is synthesized by coupling two main fragments: a quinoline carboxylic acid moiety and the aforementioned 5-amino-2,4-di-tert-butylphenol. nih.govresearchgate.net The synthesis involves the formation of a stable amide bond between the carboxylic acid group of the quinoline fragment and the amino group of the aminophenol. nih.gov This reaction is typically facilitated by a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in a suitable solvent like dimethylformamide (DMF). nih.govgoogle.com

Table 1: Key Reagents in Ivacaftor Synthesis Involving the Aminophenol Intermediate

| Reagent/Intermediate | Role in Synthesis |

|---|---|

| 5-amino-2,4-di-tert-butylphenol | Key intermediate providing the N-phenyl-hydroxyl scaffold. googleapis.comgoogle.com |

| 4-oxo-1,4-dihydroquinoline-3-carboxylic acid | The second core fragment that couples with the aminophenol. googleapis.com |

| HATU / HBTU | Coupling agents that activate the carboxylic acid for amide bond formation. nih.govgoogleapis.com |

| N,N-diisopropylethylamine (DIPEA) | A non-nucleophilic base used to facilitate the coupling reaction. google.com |

Modulation of Protein Function and Ion Transport (e.g., CFTR protein)

The ultimate function of a drug like Ivacaftor is to modulate a specific protein target. Ivacaftor directly targets the CFTR protein, an ion channel responsible for transporting chloride ions across cell membranes. nih.govcff.org In patients with certain cystic fibrosis mutations, the CFTR protein is present on the cell surface but remains closed, a so-called "gating" defect. nih.gov

Ivacaftor acts as a potentiator, meaning it binds to the CFTR protein and increases the probability that the channel will be open. nih.govcff.org This allows for an increased flow of chloride ions, which helps to restore the balance of salt and water on epithelial surfaces, such as in the lungs. nih.gov The chemical structure of Ivacaftor, derived from its aminophenol and quinoline precursors, is precisely configured to interact with the CFTR protein at the interface between the transmembrane domains and the membrane lipids, thereby stabilizing the open-channel conformation. nih.gov While this compound is not the direct precursor, the general class of tert-butylated phenolic compounds contributes to the lipophilic nature of such drugs, aiding their passage through cell membranes to reach their protein targets. nih.gov

Antioxidant Mechanisms and Oxidative Stress Mitigation

Phenolic compounds, particularly those with bulky alkyl substituents like tert-butyl groups, are well-known for their antioxidant properties. nih.govwikipedia.org This activity is primarily due to the hydroxyl (-OH) group on the aromatic ring, which can donate a hydrogen atom to neutralize reactive free radicals.

Free Radical Scavenging and Reactive Oxygen Species Reduction

The fundamental antioxidant mechanism of tert-butylated phenols involves acting as free-radical scavengers. wikipedia.org Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and peroxyl radicals (ROO•), are highly unstable molecules that can damage cellular components like lipids, proteins, and DNA. nih.gov

The phenol (B47542) group's hydroxyl moiety can donate its hydrogen atom to a free radical, neutralizing it and stopping a damaging chain reaction. nih.gov When the phenol donates the hydrogen, it becomes a phenoxy radical itself. In hindered phenols, such as those with tert-butyl groups positioned ortho and para to the hydroxyl group, the resulting phenoxy radical is significantly stabilized by two factors:

Steric Hindrance: The bulky tert-butyl groups physically shield the radical oxygen, preventing it from participating in further undesirable reactions. nih.gov

Electron Delocalization: The radical's unpaired electron is delocalized across the aromatic ring, distributing its reactivity and increasing its stability. nih.gov

This combination of features makes compounds like this compound potential candidates for reducing ROS levels and protecting biological systems from oxidative damage.

Inhibition of Oxidative Processes in Biological Systems

By scavenging initial radicals, tert-butylated phenols inhibit the propagation of oxidative processes, most notably lipid peroxidation. nih.gov Lipid peroxidation is a chain reaction where free radicals attack lipids within cell membranes, leading to cell damage. An effective phenolic antioxidant can break this chain by trapping the peroxyl radicals that propagate the reaction.

The efficacy of a phenolic antioxidant is related to its structure. The presence of electron-donating groups on the aromatic ring, such as amino (-NH2) and alkyl groups, enhances the antioxidant activity by stabilizing the phenoxy radical and making the hydroxyl hydrogen easier to donate. nih.gov Therefore, the combination of an amino group and a tert-butyl group in this compound is expected to confer potent antioxidant capabilities for inhibiting oxidative processes in biological contexts. nih.govnih.gov

Table 2: Bioactivities of Substituted Phenolic Compounds

| Compound Class | Primary Bioactivity | Mechanism |

|---|---|---|

| Hindered Phenols (e.g., BHT) | Antioxidant, Anti-inflammatory | Hydrogen donation to scavenge free radicals, inhibition of pro-inflammatory gene expression. nih.goviiarjournals.org |

| 2,4-di-tert-butylphenol | Antioxidant, Anti-inflammatory, Antimicrobial | Scavenging of free radicals, modulation of inflammatory pathways. nih.govresearchgate.net |

Anti-inflammatory Actions through Oxidative Stress Pathways

There is a well-established link between oxidative stress and inflammation. High levels of ROS can activate pro-inflammatory signaling pathways, leading to the production of inflammatory mediators like cytokines and prostaglandins. researchgate.net By reducing oxidative stress, antioxidants can exert secondary anti-inflammatory effects.

Research on various artificial antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), has shown that these compounds can inhibit the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) in macrophage cell lines stimulated by inflammatory agents like lipopolysaccharide (LPS). iiarjournals.orgnih.gov This anti-inflammatory action is attributed, at least in part, to the synergistic antioxidant activity of these phenols, which quenches the ROS that act as secondary messengers in inflammatory signaling. researchgate.net Given its structural features as a hindered aminophenol, this compound may similarly possess anti-inflammatory properties by mitigating the oxidative stress that drives inflammatory responses.

Antimicrobial and Antifungal Activity

Derivatives based on the aminophenol structure have demonstrated notable efficacy against a range of microbial pathogens. Research has focused on synthesizing and evaluating new chemical entities that can address the challenge of microbial resistance.

A series of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, which feature the core tert-butylphenol and amino groups, have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have confirmed that the derivatives exhibit a pronounced inhibitory effect against both bacteria and fungi.

The antibacterial and antifungal efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC) against various microbial strains. For instance, studies showed that these derivatives had a significant inhibitory effect on Staphylococcus aureus and Candida albicans, with MIC values ranging from 0.78 to 3.75 µg/mL and 1.56 to 20.0 µg/mL, respectively. One of the most potent compounds in this series demonstrated an MIC of 0.78 µg/mL against S. aureus and 1.56 µg/mL against C. albicans. The efficacy was also noted against Escherichia coli, with MIC values for the most active compounds reaching 12.5 µg/mL.

Furthermore, these compounds have been shown to inhibit the formation of biofilms, a key factor in microbial persistence and resistance. Certain derivatives prevented biofilm formation by S. aureus, E. coli, and P. aeruginosa by over 50%.

| Compound Type | Microorganism | MIC Range (µg/mL) | Most Pronounced MIC (µg/mL) |

|---|---|---|---|

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives | Staphylococcus aureus | 0.78 - 3.75 | 0.78 |

| Candida albicans | 1.56 - 20.0 | 1.56 | |

| Escherichia coli | Data not fully specified | 12.5 |

Investigations into the structure-activity relationship (SAR) of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have provided insights into the chemical features that govern their antimicrobial potency. Comparative studies revealed that the nature of the substituents near the amino fragment of the molecule significantly influences the antimicrobial activity.

Specifically, the introduction of certain groups to the amino fragment was found to enhance the inhibitory effect against S. aureus and C. albicans. For example, derivatives incorporating N-benzyl dimethylamine, N-benzyl pyrrolidine, and N-benzyl hexamethyleneamine groups at the amino position showed improved activity. This suggests that the size, shape, and electronic properties of the substituent on the nitrogen atom are critical determinants for effective interaction with microbial targets. The lipophilicity and steric bulk introduced by these benzyl groups may facilitate membrane disruption or interaction with intracellular components of the microbes, leading to enhanced bactericidal and fungicidal effects.

Enzyme Modulation and Inhibition Studies

The ability of this compound derivatives to interact with and modulate the function of enzymes is a significant area of preclinical research, with implications for cancer and neurodegenerative diseases.

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them important therapeutic targets. A series of novel 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinones, which combine a di-tert-butylphenol moiety with an amino-naphthoquinone structure, have been tested for their inhibitory effect on RTKs. researchgate.net

Several of these compounds demonstrated significant inhibition of RTK activity. researchgate.net In in-vitro assays, specific derivatives were found to reduce tyrosine kinase activity by a substantial percentage, highlighting the potential of this chemical scaffold in developing new anticancer agents. researchgate.net

| Compound | Tyrosine Kinase Inhibition (%) |

|---|---|

| 4a | 75% |

| 5a | 57% |

| 5e | 51% |

Data sourced from in-vitro studies on 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinone derivatives. researchgate.net

Based on available scientific literature, there is currently no published research evaluating the agonistic effects of this compound or its direct derivatives on the activity of fatty acid hydroxylase. This specific area of enzyme modulation remains unexplored for this class of compounds.

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. This approach aims to increase the levels of the neurotransmitter acetylcholine in the brain. Research has explored the potential of tert-butylphenol-containing compounds as cholinesterase inhibitors.

New hybrid molecules combining a 4-amino-2,3-polymethylenequinoline scaffold (related to the known inhibitor tacrine) with butylated hydroxytoluene (BHT), a di-tert-butylphenol compound, have been synthesized and evaluated. These conjugates were designed as multifunctional agents for Alzheimer's disease and demonstrated potent, mixed-type reversible inhibition of both AChE and BChE, with a notable selectivity towards BChE.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Lead Compound 8c (BHT Hybrid) | Acetylcholinesterase (AChE) | 1.90 |

| Butyrylcholinesterase (BChE) | 0.084 |

The potent inhibition of BChE is particularly relevant as its role in acetylcholine hydrolysis becomes more significant in the later stages of Alzheimer's disease. These findings suggest that the di-tert-butylphenol moiety can be effectively incorporated into molecular designs to create potent dual cholinesterase inhibitors for further investigation in the context of neurodegenerative disorders.

Neuroprotective Potential of Related Phenolic Derivatives

While direct research on the neuroprotective effects of this compound is not extensively documented in publicly available literature, a significant body of research has explored the neuroprotective potential of structurally related phenolic derivatives, particularly those containing tert-butyl groups. These studies suggest that the phenolic structure, often in combination with bulky alkyl groups like tert-butyl, contributes to potent antioxidant and anti-inflammatory activities, which are crucial mechanisms for neuroprotection.

The core principle behind the neuroprotective effects of these phenolic compounds lies in their ability to counteract oxidative stress and neuroinflammation, two key pathological processes implicated in the onset and progression of various neurodegenerative diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, leading to cellular damage. Neuroinflammation, often a consequence of oxidative stress, involves the activation of glial cells and the release of pro-inflammatory cytokines, further exacerbating neuronal injury.

Several tert-butylated phenolic compounds have been investigated for their ability to mitigate these detrimental processes. For instance, derivatives of 2,6-di-tert-butylphenol have demonstrated potential in reducing glutamate-induced oxidative toxicity in neuronal cells. nih.gov Glutamate excitotoxicity is a well-known mechanism of neuronal death in ischemic stroke and other neurological disorders. Research has also pointed to the beneficial outcomes of these derivatives in rodent models of ischemic stroke, suggesting a potential therapeutic window with low toxicity. nih.gov

Another related compound, 2,4-di-tert-butylphenol (DTBP), has been shown to possess neuroprotective effects attributed to its antioxidant capacity. researchgate.net Studies have indicated that DTBP can protect neuronal cells from the neurotoxicity induced by hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) peptides, which are key players in the pathology of Alzheimer's disease. researchgate.net By mitigating the oxidative stress imposed by these agents, 2,4-di-tert-butylphenol may help in decelerating cognitive decline. researchgate.net Furthermore, administration of 2,4-di-tert-butylphenol has been observed to improve cognitive function in mice. researchgate.net

Tert-butylhydroquinone (TBHQ), a synthetic phenolic antioxidant, has also been extensively studied for its neuroprotective properties. nih.gov TBHQ is known to be a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov The Nrf2 pathway is a critical cellular defense mechanism that upregulates the expression of numerous antioxidant and cytoprotective genes. By activating this pathway, TBHQ can effectively reduce oxidative stress and suppress neuroinflammatory processes, offering a potential therapeutic strategy for brain diseases associated with these conditions. nih.gov

The neuroprotective mechanisms of these related phenolic derivatives are often linked to the steric hindrance provided by the tert-butyl group(s). This structural feature can enhance the stability of the phenoxy radical formed during the antioxidant process, thereby increasing the compound's efficiency in scavenging free radicals and inhibiting lipid peroxidation. nih.gov

The collective findings from studies on these related phenolic derivatives provide a strong rationale for investigating the neuroprotective potential of this compound. The presence of both the phenolic hydroxyl group and the tert-butyl group in its structure suggests that it may share similar antioxidant and neuroprotective capabilities.

| Compound/Derivative Class | Model System | Observed Neuroprotective Effects | Implicated Mechanism of Action |

| 2,6-di-tert-butylphenol derivatives | Neuronal cells; Rodent model of ischemic stroke | Reduced glutamate-induced oxidative toxicity; Beneficial outcomes in vivo. nih.gov | Antioxidant activity. |

| 2,4-di-tert-butylphenol (DTBP) | PC12 cells; Mice | Protection against H₂O₂ and Aβ-induced neurotoxicity; Improved cognitive function. researchgate.net | Antioxidant capacity. researchgate.net |

| Tert-butylhydroquinone (TBHQ) | Various cell and animal models of brain diseases | Mitigates oxidative stress and apoptosis; Reduces neuroinflammation. nih.gov | Activation of the Nrf2 pathway; Upregulation of antioxidant enzymes. nih.gov |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometric parameters of molecules. A typical study would involve geometry optimization of 3-Amino-2-tert-butylphenol using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). This process determines the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.40 Å |

| Bond Length | C2-N | 1.40 Å |

| Bond Length | C1-O | 1.37 Å |

| Bond Length | C-H (Aromatic) | 1.08 Å |

| Bond Length | O-H | 0.96 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Angle | C6-C1-C2 | 119.5° |

| Bond Angle | C1-C2-N | 121.0° |

| Bond Angle | C2-C1-O | 118.5° |

| Dihedral Angle | C6-C1-C2-N | 180.0° |

Note: The values presented are hypothetical and intended to demonstrate the type of data that would be generated from DFT calculations.

Time-Dependent DFT (TD-DFT) for Optical and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules, providing insights into their optical and emission properties. This method can predict the ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. Key parameters such as the wavelength of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π) would be determined. Similarly, TD-DFT can be used to model emission properties, such as fluorescence, by examining transitions from the first excited state back to the ground state.

Spectroscopic and Electrochemical Correlation

A key application of computational chemistry is to correlate theoretical calculations with experimental data, aiding in the interpretation of spectroscopic and electrochemical measurements.

Computational Analysis of UV-Vis, NMR, and FT-IR Spectra

Computational methods can simulate various types of spectra. As mentioned, TD-DFT is used for UV-Vis spectra. For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts of ¹H and ¹³C nuclei. These theoretical shifts can then be compared to experimental data to aid in the assignment of peaks.

For Fourier-Transform Infrared (FT-IR) spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the normal modes of a molecule. By comparing the calculated vibrational spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., O-H stretch, N-H stretch, C-C aromatic stretch).

Table 2: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound This table is for illustrative purposes only, as specific data for this compound is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3650 | 3605 | O-H stretch |

| ν(N-H)asym | 3450 | 3410 | Asymmetric N-H stretch |

| ν(N-H)sym | 3350 | 3320 | Symmetric N-H stretch |

| ν(C-H)arom | 3100-3000 | 3080-3010 | Aromatic C-H stretch |

| ν(C=C)arom | 1600-1450 | 1590, 1480 | Aromatic C=C stretch |

| δ(O-H) | 1350 | 1340 | O-H bend |

| δ(N-H) | 1620 | 1610 | N-H bend |

Note: The values presented are hypothetical and intended to demonstrate the type of data that would be generated from computational analysis.

Theoretical Prediction of Electrochemical Behavior and Redox Potentials

DFT calculations can also be used to predict the electrochemical properties of a molecule, such as its redox potentials. By calculating the energies of the neutral molecule and its oxidized or reduced forms (radical cation or anion), it is possible to estimate the ionization potential and electron affinity. These values, often in conjunction with a solvent model, can be used to predict the oxidation and reduction potentials, which are crucial for understanding the molecule's behavior in electrochemical applications, such as its antioxidant activity.

Mechanistic Computational Modeling

The structure of this compound, with its ortho-disposed amino and hydroxyl groups, is conducive to the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or alternatively, between a hydrogen of the amino group and the oxygen of the hydroxyl group. This non-covalent interaction is a critical determinant of the molecule's conformation and reactivity.

Computational studies on analogous ortho-substituted phenols, such as o-hydroxyaryl Schiff bases and 2'-aminoacetophenone (B46740) derivatives, have consistently demonstrated the significance of such intramolecular hydrogen bonds. nih.govrsc.org For instance, in o-hydroxyaryl Schiff bases, the O–H···N intramolecular hydrogen bond is a key factor that facilitates intramolecular proton transfer and tautomerization, which are crucial for their chemical and biological activities. nih.gov The stability of this hydrogen bond can be influenced by the steric and electronic nature of other substituents on the aromatic ring. nih.gov In the case of this compound, the bulky tert-butyl group adjacent to the amino group likely influences the geometry and strength of this hydrogen bond.

The presence of a stable, six-membered ring formed by the intramolecular hydrogen bond can lead to several observable effects on the molecule's properties:

Conformational Rigidity: The hydrogen bond restricts the rotation of the hydroxyl and amino groups, leading to a more planar and rigid conformation.

Acidity and Basicity: Intramolecular hydrogen bonding can affect the pKa values of both the phenolic proton and the amino group. For example, stabilization of the phenolate (B1203915) conjugate base through hydrogen bonding can increase the acidity of the phenol (B47542). youtube.com

Spectroscopic Properties: The formation of the hydrogen bond can be observed in vibrational spectra (e.g., a red shift in the O-H stretching frequency in infrared spectroscopy) and NMR spectra.

Reactivity: The hydrogen bond can modulate the nucleophilicity of the amino group and the electrophilicity of the phenol, thereby influencing the molecule's reactivity in various chemical reactions. Studies on 2'-aminoacetophenone derivatives have shown that the strength of the intramolecular hydrogen bond plays a role in the deactivation pathways of the molecule's excited state. rsc.org

While direct computational studies on this compound are not extensively documented in the reviewed literature, the principles derived from related aminophenols and substituted phenols provide a strong basis for predicting the significant role of intramolecular hydrogen bonding in defining its chemical behavior. nih.govrsc.orgresearchgate.net

The electronic character and reactivity of this compound are governed by the interplay of its three substituents on the benzene (B151609) ring: the electron-donating amino (-NH2) and tert-butyl (-(CH3)3) groups, and the hydroxyl (-OH) group, which can act as either an electron-donating or -withdrawing group depending on the reaction conditions.

The tert-butyl group is known to exert a significant steric effect due to its bulkiness, which can hinder the approach of reactants to the adjacent amino group and the aromatic ring. mdpi.comwikipedia.org It also has an electron-donating inductive effect, which increases the electron density on the aromatic ring and the hydroxyl group. mdpi.com This increased electron density generally enhances the antioxidant potential of phenolic compounds by stabilizing the resulting phenoxy radical. mdpi.com

The amino group is a strong electron-donating group through resonance, further enriching the electron density of the aromatic ring, particularly at the ortho and para positions. Computational studies on other substituted aromatic compounds have shown that electron-donating groups destabilize the frontier molecular orbitals (HOMO and LUMO), which can impact the molecule's reactivity and electronic absorption properties. orgchemres.org

The combined electronic effects of the amino and tert-butyl groups in this compound are expected to make the aromatic ring highly activated towards electrophilic substitution. However, the steric hindrance from the tert-butyl group would likely direct incoming electrophiles to the less hindered positions. The Hammett constants, which quantify the electronic effect of substituents, can be used in computational models to predict the reactivity of different positions on the aromatic ring. boisestate.edu

A summary of the expected substituent effects is presented in the table below:

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| -NH2 | 3 | Strong electron-donating (resonance) | Moderate | Activates the ring, directs ortho and para |

| -C(CH3)3 | 2 | Weak electron-donating (inductive) | High | Hinders reaction at adjacent sites |

| -OH | 1 | Electron-donating (resonance) | Moderate | Activates the ring, directs ortho and para |

Prediction of Molecular Interactions and Biological Activity

Computational methods are also invaluable in predicting how this compound might interact with biological macromolecules and in assessing its potential bioactivity.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. While specific docking studies for this compound were not found in the surveyed literature, studies on similar molecules like 2-aminophenol (B121084) and other aminophenol derivatives provide a methodological precedent. psu.edunih.govrsc.orgnih.gov

For example, docking studies of 2-aminophenol with the enzyme tyrosinase have been used to investigate its inhibitory mechanism. psu.edursc.org These studies suggest that the deprotonated form of the aminophenol binds to the copper ions in the active site of the enzyme. psu.edursc.org Similarly, docking simulations of Schiff base derivatives of aminophenols have been employed to understand their interactions with DNA and various enzymes, revealing the importance of hydrogen bonding and other non-covalent interactions in their biological activity. nih.govnih.gov

For this compound, docking studies could be hypothetically performed against various protein targets where phenolic compounds are known to be active, such as:

Tyrosinase: To explore its potential as a tyrosinase inhibitor for applications in cosmetics or as a treatment for hyperpigmentation.

Cyclooxygenase (COX) enzymes: To investigate its potential as an anti-inflammatory agent.

Various kinases: To assess its potential as an anticancer agent.

In such simulations, the amino and hydroxyl groups of this compound would be expected to act as key hydrogen bond donors and acceptors, while the phenyl ring could engage in π-π stacking or hydrophobic interactions with the amino acid residues in the protein's binding pocket. The bulky tert-butyl group would play a crucial role in the specificity of binding, potentially fitting into a hydrophobic pocket or sterically clashing with the protein, which would influence the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies use computational methods to correlate the chemical structure of compounds with their biological activity. This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules. nih.govjst.go.jptandfonline.com

For this compound, a range of molecular descriptors could be calculated to predict its potential bioactivity. These descriptors fall into several categories:

| Descriptor Category | Examples | Relevance to Bioactivity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Govern reaction mechanisms and electrostatic interactions with targets. imist.ma |

| Steric | Molecular volume, Surface area, Ovality | Influence how the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to membrane permeability and transport to the site of action. jst.go.jp |

| Topological | Connectivity indices, Wiener index | Describe the atomic arrangement and branching of the molecule. |

QSAR models are often built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to establish a mathematical relationship between these descriptors and a known biological activity (e.g., IC50 values for enzyme inhibition). tandfonline.comresearchgate.net While specific QSAR models for this compound are not available, existing models for phenolic antioxidants and other aminophenol derivatives can provide insights. nih.govimist.ma For instance, the antioxidant activity of phenols is often correlated with descriptors such as the bond dissociation energy of the phenolic O-H bond and the ionization potential. The presence of the electron-donating amino and tert-butyl groups in this compound would be expected to lower these values, suggesting a potentially potent antioxidant capacity.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Sustainability

Current synthetic routes to aminophenols, while established, often rely on harsh reaction conditions and generate significant waste. The future of 3-Amino-2-tert-butylphenol synthesis lies in the adoption of green chemistry principles. Research efforts are anticipated to focus on:

Catalytic Systems: Exploring novel catalysts, including biocatalysts and nanocatalysts, to facilitate the synthesis under milder conditions with higher selectivity. This could involve enzymatic amination or the use of supported metal catalysts that can be easily recovered and reused.

Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or ionic liquids to minimize environmental impact.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste generation. For instance, developing direct amination processes that avoid the use of protecting groups.

A comparative analysis of existing and potential future synthetic methods highlights the drive towards sustainability:

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Catalyst | Strong acids/bases | Biocatalysts, Nanocatalysts |

| Solvent | Volatile Organic Compounds | Water, Supercritical Fluids |

| Byproducts | Significant | Minimal |

| Energy Input | High | Lower, ambient conditions |

Exploration of New Derivatization Strategies for Diversified Functionality

The amino and hydroxyl groups of this compound offer reactive sites for a multitude of chemical modifications. Future research will undoubtedly explore new derivatization strategies to create a diverse library of compounds with tailored functionalities. Key areas of exploration include:

Polymerization: Utilizing the amino and phenol (B47542) moieties to synthesize novel polymers. For instance, poly(2-amino-4-tert-butylphenol) can be prepared through electrochemical or chemical oxidative polymerization, opening avenues for new materials with unique electronic or thermal properties. sigmaaldrich.com

Coordination Chemistry: Employing the molecule as a ligand to form coordination complexes with various metal ions. These complexes could exhibit interesting catalytic, magnetic, or optical properties.

Asymmetric Synthesis: Using the chiral variants of this compound derivatives as catalysts or building blocks in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

Advanced Materials Science Applications Beyond Existing Uses

While some phenol derivatives are used as antioxidants and in the synthesis of polymers, the potential of this compound in advanced materials science remains largely untapped. vinatiorganics.comontosight.ai Future research is expected to venture into:

Organic Electronics: Investigating the potential of its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-donating nature of the amino and hydroxyl groups, combined with the solubilizing effect of the tert-butyl group, makes it an attractive scaffold for designing new organic semiconductors.

Membrane Technology: Developing novel separation membranes based on polymers derived from this compound for applications in gas separation, water purification, and pervaporation. The specific interactions of the functional groups could lead to membranes with high selectivity and permeability.

Sensors: Creating chemosensors for the detection of specific analytes. The reactive sites on the molecule can be functionalized with chromophores or fluorophores that exhibit a change in their optical properties upon binding to a target molecule.

Deeper Mechanistic Investigations of Biological Activities

Though some studies have touched upon the biological activities of related phenolic compounds, a thorough investigation into the mechanisms of action of this compound and its derivatives is warranted. nih.gov Future research should focus on:

Enzyme Inhibition: Exploring the potential of these compounds as inhibitors for specific enzymes implicated in diseases. For example, derivatives of aminophenols have been investigated as cholinesterase inhibitors for potential Alzheimer's disease treatment. nih.gov

Antioxidant Pathways: Delving into the detailed mechanisms by which these compounds scavenge free radicals and protect cells from oxidative stress. The steric hindrance provided by the tert-butyl group can enhance the stability of the resulting phenoxy radical, potentially leading to potent antioxidant activity. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity to identify key structural features responsible for its effects.

Application of Machine Learning and AI in Structure-Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools can accelerate the discovery and design of new molecules with desired properties. nih.gov Future applications include:

Predictive Modeling: Developing ML models to predict various properties of new derivatives, such as solubility, toxicity, and biological activity, based on their molecular structure. nih.govresearchgate.net This can significantly reduce the time and cost associated with experimental screening.

De Novo Design: Utilizing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for specific applications.

Reaction Optimization: Applying machine learning algorithms to optimize reaction conditions for the synthesis and derivatization of this compound, leading to higher yields and purity. nih.gov

Multi-functional Compound Design and Synthesis

The presence of multiple functional groups on the this compound backbone makes it an ideal candidate for the design of multi-functional compounds. nih.gov This involves creating single molecules that possess several desired properties, a concept of growing interest in materials science and medicine. Future research could focus on:

Combined Antioxidant and Anti-inflammatory Agents: Synthesizing derivatives that not only scavenge free radicals but also inhibit inflammatory pathways.

Photo-responsive Materials with Tunable Properties: Incorporating photo-switchable moieties into the structure to create materials whose properties, such as color or conductivity, can be controlled by light.

Theranostic Agents: Designing compounds that combine therapeutic activity with diagnostic capabilities, for example, by attaching a fluorescent reporter group to a biologically active derivative.

Q & A

Q. How can researchers efficiently locate prior studies on this compound?

- Methodological Answer : Systematic searches using SciFinder or Reaxys with CAS number filters ensure accuracy. Google Scholar keywords like "this compound synthesis" or "spectroscopic characterization" yield targeted results. Cross-referencing patents and PubChem entries provides supplementary data .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Advanced Research Questions

Q. How can contradictory data on the regioselectivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or catalyst choice. Systematic variation of Pd catalysts (e.g., Pd(OAc) vs. Pd(PPh)) and solvents (DMF vs. toluene) can clarify trends. Computational DFT studies model electronic effects of the tert-butyl group on reaction pathways .

Q. What methodologies are employed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition or antimicrobial testing) are primary tools. For example, derivatives can be screened against tyrosine kinase or bacterial strains (MIC assays). Structure-activity relationships (SAR) are developed by modifying the amino or tert-butyl groups and comparing bioactivity profiles .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Molecular docking and MD simulations assess interactions with biological targets. Quantum mechanical calculations (e.g., HOMO-LUMO gaps via Gaussian) predict electrophilic/nucleophilic sites. These models guide experimental design for functionalization at the amino or hydroxyl groups .

Q. What strategies optimize the solid-phase synthesis of this compound conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.